![molecular formula C25H20N4O4 B2664353 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326909-32-3](/img/no-structure.png)
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H20N4O4 and its molecular weight is 440.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Quinazoline Derivatives :
- Research has shown that quinazoline derivatives can be synthesized through various chemical reactions, offering potential for creating structurally diverse compounds for various applications (Gorelik et al., 1971).
- Another study described the synthesis of complex heterocyclic ortho-quinones, highlighting the chemical versatility and potential for the development of novel compounds with unique properties (Rajesh et al., 2011).
Potential in Medicinal Chemistry :
- Quinazoline derivatives have been explored for their potential in medicinal chemistry. For instance, novel bioactive 1,2,4-oxadiazole natural product analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and tested for antitumor activity (Maftei et al., 2013).
- Furthermore, the synthesis and cytotoxic evaluation of quinazolinone derivatives as potential anticancer agents have been reported, emphasizing the therapeutic possibilities of these compounds (Poorirani et al., 2018).
Application in Green Chemistry :
- Studies have also focused on the environmentally friendly synthesis of quinazoline derivatives. For example, a green approach for the synthesis of benzo[h]pyrazolo[3,4-b]quinoline-5,10-diones was reported, highlighting the role of these compounds in sustainable chemistry practices (Ren et al., 2015).
Herbicidal Applications :
- Quinazoline derivatives have been investigated for their potential as herbicides. A study on the synthesis and herbicidal evaluation of triketone-containing quinazoline-2,4-diones demonstrated their effectiveness in controlling weeds, suggesting agricultural applications (Wang et al., 2014).
Antitumoral Properties :
- The synthesis of 6-aryl-benzo[h][1,2,4]-triazolo[5,1-b]quinazoline-7,8-diones and their potent antitumoral properties were also highlighted in another study, further supporting the potential of quinazoline derivatives in cancer research (Wu et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves the condensation of 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine with 3-benzyl-2-hydroxyquinazoline-4(1H)-one, followed by cyclization and dehydration to form the final product.", "Starting Materials": [ "3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine", "3-benzyl-2-hydroxyquinazoline-4(1H)-one", "Acetic anhydride", "Sodium acetate", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-amine is reacted with acetic anhydride and sodium acetate in methanol to form 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate.", "Step 2: 3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-acetate is reacted with 3-benzyl-2-hydroxyquinazoline-4(1H)-one in chloroform in the presence of sodium hydroxide to form 3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione.", "Step 3: The final product is purified by recrystallization from a mixture of methanol and water, and characterized by various spectroscopic techniques." ] } | |
Número CAS |
1326909-32-3 |
Fórmula molecular |
C25H20N4O4 |
Peso molecular |
440.459 |
Nombre IUPAC |
3-benzyl-7-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H20N4O4/c1-2-32-19-11-8-17(9-12-19)22-27-23(33-28-22)18-10-13-20-21(14-18)26-25(31)29(24(20)30)15-16-6-4-3-5-7-16/h3-14H,2,15H2,1H3,(H,26,31) |
Clave InChI |
ONBCSMDBZFFNAR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


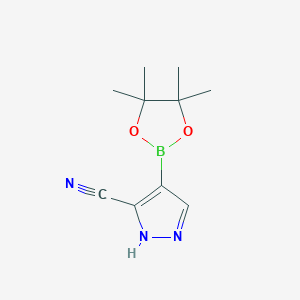
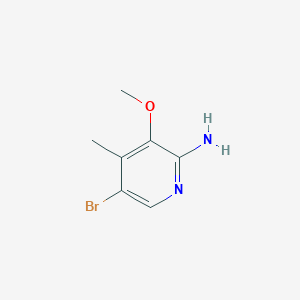
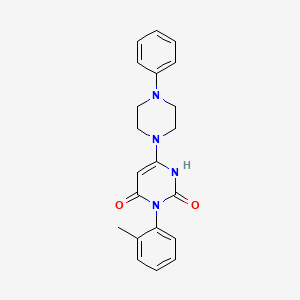
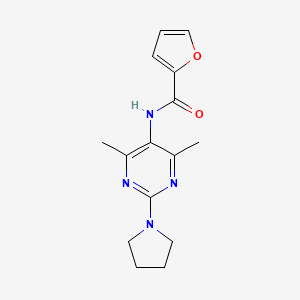

![1-(prop-2-yn-1-yl)-N-{2-[(pyrimidin-2-yl)amino]ethyl}piperidine-4-carboxamide](/img/structure/B2664275.png)
![N-[[3-ethoxy-4-(thiophen-2-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B2664279.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2664282.png)
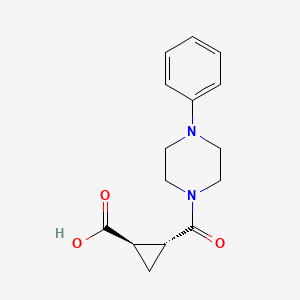
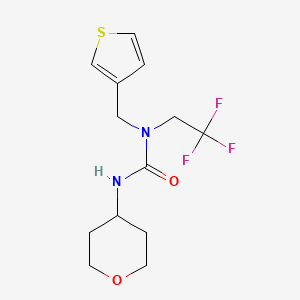
![N-(3,4-dimethylphenyl)-2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2664288.png)
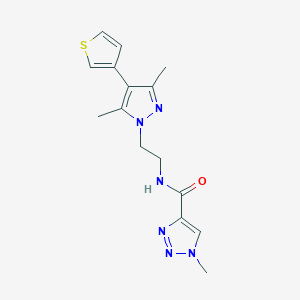
![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)
![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)
